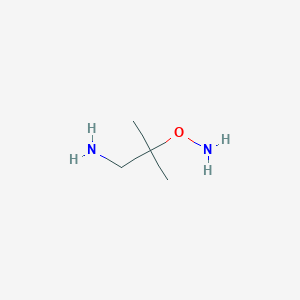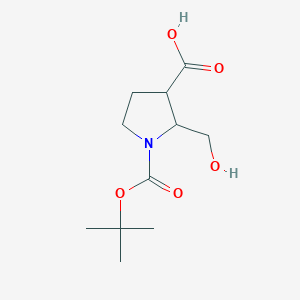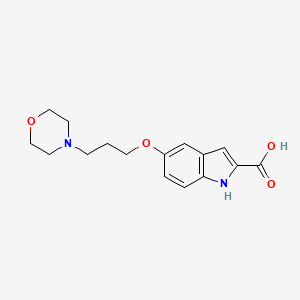![molecular formula C19H20N2O3 B12945167 Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-75-3](/img/structure/B12945167.png)
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound with a unique structure that includes a benzoic acid moiety, an imidazolidinyl group, and an isopropyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of acetophenone with isopropylbenzene, followed by cyclization with an imidazolidinone derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated control systems, and rigorous purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: Similar structure but lacks the imidazolidinyl group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains additional tert-butyl groups and a hydroxyl group.
Benzoic acid, 3-[1-[4-(1-methylethyl)phenyl]-1H-1,2,4-triazol-3-yl]-: Features a triazole ring instead of an imidazolidinyl group.
Uniqueness
The uniqueness of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
651748-75-3 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
MFFNNUSYXVSTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


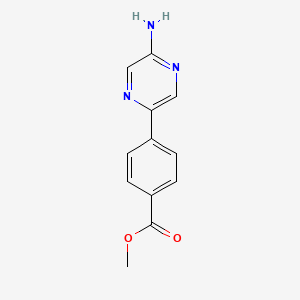
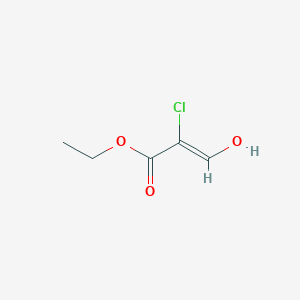
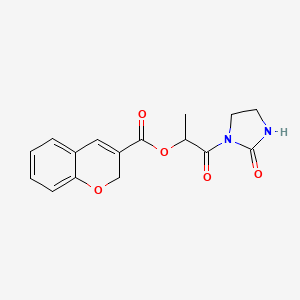

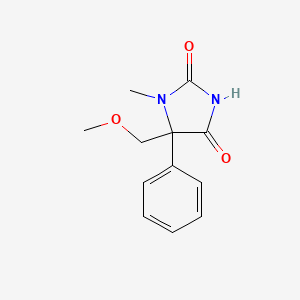
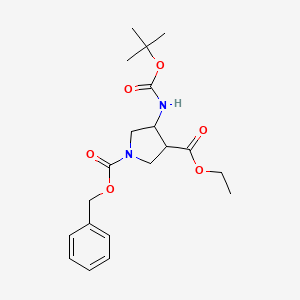
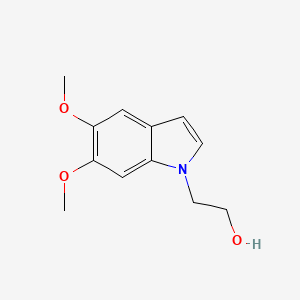
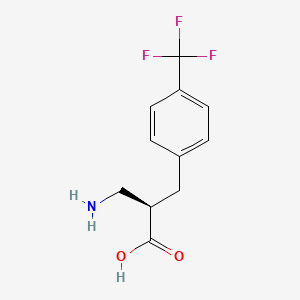
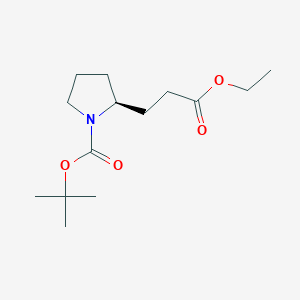

![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
